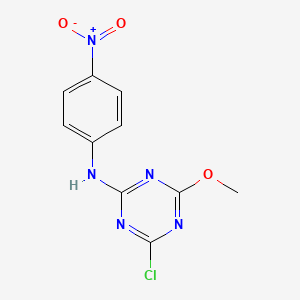
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with 4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Reduction: 4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine.
Oxidation: 4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine.
Scientific Research Applications
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound may also inhibit certain enzymes, leading to the disruption of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazine: Lacks the nitrophenyl group, making it less effective in certain applications.
4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine: A reduced form of the compound with different chemical properties.
4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: An oxidized form with distinct reactivity.
Uniqueness
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity, making it a valuable compound for research in various fields.
Properties
CAS No. |
147846-02-4 |
|---|---|
Molecular Formula |
C10H8ClN5O3 |
Molecular Weight |
281.65 g/mol |
IUPAC Name |
4-chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8ClN5O3/c1-19-10-14-8(11)13-9(15-10)12-6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
XODKSZPESUULMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


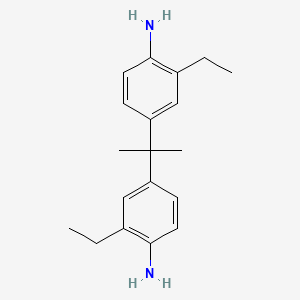
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
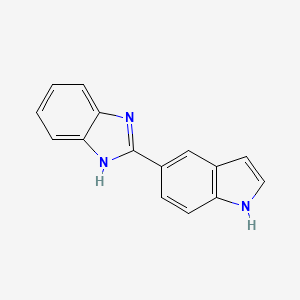
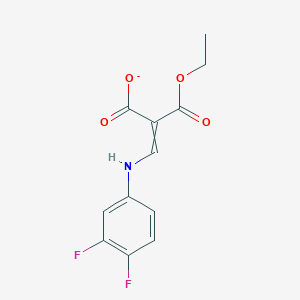
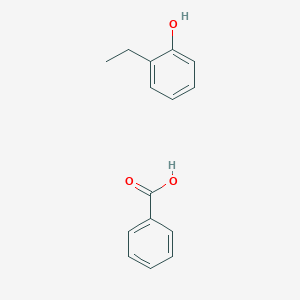
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
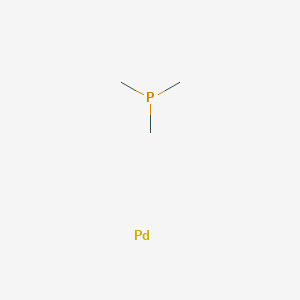
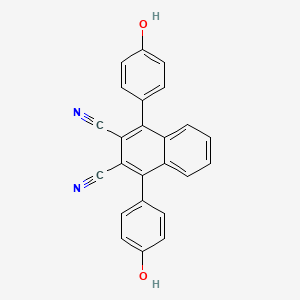

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

